1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Physicochemical profiling ADME prediction Lead optimization

1-Ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941974-09-0, molecular formula C₁₈H₁₇N₃O₂, MW 307.35) is a synthetic small molecule belonging to the 1,8-naphthyridine-3-carboxamide class. Its core scaffold—1,8-naphthyridin-2(1H)-one-3-carboxamide—has been independently validated as a privileged framework for CB2 cannabinoid receptor ligand development and HIV-1 integrase strand transfer inhibition.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 941974-09-0
Cat. No. B2823619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS941974-09-0
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC(=C3)C
InChIInChI=1S/C18H17N3O2/c1-3-21-16-13(7-5-9-19-16)11-15(18(21)23)17(22)20-14-8-4-6-12(2)10-14/h4-11H,3H2,1-2H3,(H,20,22)
InChIKeyOIKNXAVEXSUJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941974-09-0): Structural Classification and Procurement Context


1-Ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941974-09-0, molecular formula C₁₈H₁₇N₃O₂, MW 307.35) is a synthetic small molecule belonging to the 1,8-naphthyridine-3-carboxamide class . Its core scaffold—1,8-naphthyridin-2(1H)-one-3-carboxamide—has been independently validated as a privileged framework for CB2 cannabinoid receptor ligand development [1] and HIV-1 integrase strand transfer inhibition [2]. The compound features three distinguishing structural elements: an N1-ethyl substituent, a C2-oxo group forming the 2-quinolinone-like tautomeric system, and an N-(m-tolyl) carboxamide at position 3. These features differentiate it from both the prototypical antibacterial 1,8-naphthyridine nalidixic acid and from closely related analogs in commercial screening libraries. As of the literature survey date, no peer-reviewed primary research articles or patents report quantitative biological activity data specifically for CAS 941974-09-0; all differentiation claims herein are therefore anchored to class-level structure-activity relationship (SAR) evidence, predicted physicochemical properties, and comparisons with structurally characterized analogs.

Why 1-Ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide Cannot Be Replaced by Generic 1,8-Naphthyridine Analogs


The 1,8-naphthyridine-3-carboxamide class exhibits extreme sensitivity to substitution pattern: published SAR data for the CB2 cannabinoid receptor series demonstrate that altering the N1 substituent from p-fluorobenzyl to smaller alkyl groups or replacing the C3-carboxamide aryl moiety can shift CB2 binding affinity by over 500-fold (Kᵢ range: 0.18 nM to >10,000 nM) [1]. Similarly, in the HIV-1 integrase inhibitor series, the presence of the 2-oxo (or 1-hydroxy-2-oxo) motif is essential for metal-chelating pharmacophore activity, with non-oxo 1,8-naphthyridine analogs showing complete loss of strand transfer inhibition [2]. The target compound's specific combination of N1-ethyl, C2-oxo, and N-(m-tolyl) substituents occupies a distinct region of chemical space: the N1-ethyl group provides intermediate lipophilicity between the N1-methyl analog (reduced membrane permeability) and the N1-benzyl or N1-p-fluorobenzyl analogs (enhanced CB2 affinity but increased molecular weight), while the m-tolyl orientation at the carboxamide positions the methyl group meta to the amide linkage—a geometry distinct from the para-tolyl isomer in terms of both electrostatic surface potential and steric accessibility to target binding pockets [1]. Generic substitution with any single-feature variant (e.g., N1-methyl, p-tolyl, or des-oxo analog) would therefore be expected, based on class SAR, to produce a meaningfully different biological fingerprint—even in the absence of direct experimental comparison data for this specific compound.

Quantitative Differentiation Evidence for 1-Ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941974-09-0)


N1-Ethyl vs. N1-Methyl Substitution: Predicted Lipophilicity and ADME Impact

The N1-ethyl substituent of the target compound (CAS 941974-09-0, MW 307.35) confers a predicted incremental increase in lipophilicity of approximately ΔlogP = +0.5 compared to the N1-methyl analog 1-methyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899980-94-0, MW 293.33), based on standard fragment-based calculation methods . In the published CB2 ligand series, extending the N1-alkyl chain from methyl to n-butyl progressively increased CB2 receptor affinity, with Kᵢ values improving from the micromolar to low nanomolar range, demonstrating that N1-alkyl chain length directly modulates target engagement [1]. The predicted cLogP for the target compound (estimated range 2.8–3.3) lies within the optimal range for oral bioavailability per Lipinski guidelines, distinguishing it from both the more polar N1-methyl analog (lower permeability risk) and the excessively lipophilic N1-benzyl or N1-p-fluorobenzyl CB2-optimized leads (cLogP > 4.0, associated with higher metabolic clearance risk).

Physicochemical profiling ADME prediction Lead optimization

Meta-Tolyl vs. Para-Tolyl Carboxamide: Positional Isomer Differentiation in Aryl Binding Pocket Compatibility

The m-tolyl (3-methylphenyl) substitution at the C3-carboxamide of the target compound creates a distinct three-dimensional electrostatic profile compared to the p-tolyl (4-methylphenyl) regioisomer (1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide) . In the published 1,8-naphthyridine-3-carboxamide CB2 agonist series (Manera et al., 2014), the C3-carboxamide aryl group is a critical determinant of both receptor affinity and CB2/CB1 selectivity, with substituent position on the phenyl ring directly affecting the dihedral angle between the naphthyridine core and the aryl ring—a parameter shown by molecular docking to control accommodation within the CB2 orthosteric pocket [1]. The meta-methyl group orients the methyl substituent away from the amide carbonyl plane, whereas the para-methyl isomer extends the molecular axis linearly; this geometric difference has been shown in analogous heterocyclic carboxamide series to alter target binding by 2- to 10-fold depending on pocket shape complementarity [2]. The m-tolyl isomer is therefore chemically non-interchangeable with p-tolyl-containing analogs and should be treated as a distinct chemical entity for all screening and procurement purposes.

Structure-activity relationship Isomer differentiation Target engagement

2-Oxo-1,2-dihydro Scaffold: Validated Pharmacophoric Motif for Metal-Chelating Enzyme Inhibition

The 2-oxo-1,2-dihydro-1,8-naphthyridine motif present in the target compound is a critical pharmacophoric element shared with clinically relevant HIV-1 integrase strand transfer inhibitors (INSTIs). In the series reported by Zhao et al. (2014), 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides demonstrated single-digit nanomolar antiviral potency (EC₅₀ values as low as 0.38 nM against wild-type HIV-1 in single-round replication assays) and retained potency against raltegravir-resistant mutants (e.g., N155H, G140S/Q148H) with selectivity indices (CC₅₀/EC₅₀) exceeding 10,000 [1]. The 2-oxo group contributes to the coplanar arrangement of heteroatoms required for Mg²⁺ ion chelation in the integrase active site—a feature absent in non-oxo 1,8-naphthyridine analogs such as 2-methyl-N-(m-tolyl)-1,8-naphthyridine-3-carboxamide (CAS 112697-63-9) . While the target compound lacks the 4-amino or 1-hydroxy substituents present in the most potent INSTIs, its 2-oxo-1,2-dihydro core retains the essential metal-chelating geometry and represents a synthetically accessible intermediate scaffold for further functionalization toward integrase or related metalloenzyme targets.

HIV integrase Metal chelation Pharmacophore validation

Class-Level Anticancer Activity of 1,8-Naphthyridine-3-carboxamides: Validated Multi-Cell-Line Cytotoxicity

While the specific compound CAS 941974-09-0 has no reported cytotoxicity data, the 1,8-naphthyridine-3-carboxamide class has demonstrated reproducible in vitro anticancer activity across multiple independent studies. Srivastava et al. (2007) reported that compound 12 (a 1,8-naphthyridine-3-carboxamide derivative) exhibited IC₅₀ = 1.37 μM against HBL-100 breast cancer cells, while compounds 17 and 22 showed IC₅₀ values of 3.7 μM (KB oral) and 3.0 μM (SW-620 colon), respectively [1]. A subsequent study by Kumar et al. (2009) identified halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives with enhanced potency: compound 47 achieved IC₅₀ values of 0.41 μM (MIAPaCa pancreatic) and 0.77 μM (K-562 leukemia) [2]. In 2022, Lucchesi et al. demonstrated that 1,8-naphthyridin-2(1H)-one-3-carboxamides FG158a and FG160a reduced SH-SY5Y neuroblastoma cell viability with IC₅₀ values of 11.8 μM and 13.2 μM, respectively, via a CB2R-mediated mechanism involving ERK1/2 pathway modulation [3]. These data establish the class as a validated anticancer scaffold, with the target compound representing an underexplored substitution pattern within this active series.

Anticancer screening Cytotoxicity Multi-target potential

Molecular Weight and Commercial Purity Comparison Across Closest Analogs

The target compound (CAS 941974-09-0, MW 307.35, C₁₈H₁₇N₃O₂) occupies a distinct molecular weight position relative to its closest commercially available structural analogs. The N1-methyl analog (CAS 899980-94-0, MW 293.33, C₁₇H₁₅N₃O₂) is 14 Da lighter, while the N-(3-trifluoromethyl)phenyl analog (MW 375.35, C₁₉H₁₆F₃N₃O₂) is 68 Da heavier . The target compound is commercially supplied at ≥95% purity (HPLC) through multiple vendors including EvitaChem (Cat. EVT-2960693) and A2B Chem (Cat. BK31091) . In contrast, the N1-methyl analog (CAS 899980-94-0) and the p-tolyl isomer are listed by vendors without specified batch purity data, and the des-oxo analog 2-methyl-N-(m-tolyl)-1,8-naphthyridine-3-carboxamide (CAS 112697-63-9, MW 277.32) lacks the 2-oxo pharmacophore entirely, making it unsuitable as a functional substitute in metal-chelating pharmacophore applications . For procurement purposes, these molecular weight differences enable unambiguous identity confirmation by LC-MS or HRMS.

Procurement quality Molecular weight differentiation Purity specification

Recommended Research and Procurement Application Scenarios for 1-Ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941974-09-0)


CB2 Cannabinoid Receptor Screening and SAR Expansion

The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold is a validated CB2 receptor ligand framework with demonstrated nanomolar binding affinity (Kᵢ as low as 0.18 nM for optimized analogs) and selectivity ratios exceeding 500-fold over CB1 [1]. The target compound's N1-ethyl, C2-oxo, and N-(m-tolyl) substitution pattern has not been evaluated in published CB2 binding assays, representing an unexplored combination within a well-characterized pharmacophoric space. Procurement for CB2 radioligand displacement assays or β-arrestin recruitment functional assays would systematically evaluate the contribution of the N1-ethyl/m-tolyl combination to receptor affinity and selectivity, directly extending the SAR established by Manera et al. (2014) and Lucchesi et al. (2022) [1] [2].

HIV-1 Integrase Inhibitor Lead Generation and Resistance Profiling

The 2-oxo-1,2-dihydro-1,8-naphthyridine core is structurally pre-organized for Mg²⁺ ion chelation in the HIV-1 integrase active site, as demonstrated by the 1-hydroxy-2-oxo analog series that achieved EC₅₀ values below 1 nM against wild-type HIV-1 and retained activity against raltegravir-resistant mutants (N155H, G140S/Q148H) with selectivity indices >10,000 [3]. The target compound lacks the 4-amino and 1-hydroxy substituents of the most potent leads, making it a suitable minimalist core scaffold for systematic functionalization studies aimed at identifying the minimum pharmacophoric requirements for INSTI activity or for evaluating resistance profiles against novel substitution patterns.

Anticancer Multi-Cell-Line Phenotypic Screening

The 1,8-naphthyridine-3-carboxamide class has demonstrated in vitro cytotoxicity across at least eight cancer cell lines (breast, oral, colon, pancreatic, leukemia, neuroblastoma) with IC₅₀ values ranging from 0.41 μM to 13.2 μM [4] [5]. The target compound, with its distinct N1-ethyl/m-tolyl substitution, has not been included in any published cytotoxicity panel. Procurement for broad-spectrum anticancer screening (e.g., NCI-60 panel or targeted kinase profiling) would establish whether this substitution pattern enhances potency relative to previously characterized analogs or confers selectivity toward specific cancer histotypes.

Metalloenzyme Inhibitor Fragment-Based Drug Discovery

The 2-oxo-1,2-dihydro-1,8-naphthyridine motif provides a conformationally constrained metal-chelating scaffold suitable for fragment-based drug discovery targeting metalloenzymes beyond HIV integrase, including influenza endonuclease, metallo-β-lactamases, and matrix metalloproteinases [3]. The target compound's N1-ethyl and N-(m-tolyl) substituents offer synthetic handles for further elaboration (e.g., N1-alkyl chain extension, aryl ring functionalization) without compromising the core chelating geometry. As a fragment-sized molecule (MW 307, within the Rule of Three guidelines), it is appropriate for initial fragment screening against metalloenzyme panels where the 2-oxo motif serves as the metal-binding warhead.

Quote Request

Request a Quote for 1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.